5-Methoxyindoleacetic acid

Electrochemical detection Square wave voltammetry Urinalysis

Researchers quantifying pineal methoxyindoles face a critical challenge: substituting 5-HIAA for 5-MIAA introduces fundamental inaccuracies due to metabolic irreversibility-radiolabeled 5-MIAA is not demethylated to 5-HIAA. • Validated HPLC-ECD method detects 5-MIAA, 5-methoxytryptamine, 5-methoxytryptophol, and melatonin from only two pooled pineal glands • Osteryoung square wave voltammetry achieves 9.8×10⁻⁷ mol/L detection limit in urine with 91-99% recovery and <10 min analysis time • Post-column electrochemical demethylation-fluorescence derivatization delivers femtomole sensitivity (12-93 fmol/20-µL injection) for volume-limited specimens Supplied as ≥98% crystalline solid with USP/EP-traceable reference standard options for regulated QC release and method validation.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 3471-31-6
Cat. No. B1199682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindoleacetic acid
CAS3471-31-6
Synonyms5-methoxyindole-3-acetic acid
5-methoxyindoleacetic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CC(=O)O
InChIInChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
InChIKeyCOCNDHOPIHDTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindoleacetic Acid Product Overview


5-Methoxyindoleacetic acid (5-MIAA; CAS 3471-31-6) is a methoxy-substituted member of the indole-3-acetic acid class, bearing a methoxy group at the 5-position of the indole ring instead of the hydrogen found in the parent compound [1]. This compound is synthesized endogenously in the rat pineal gland, retina, and Harderian gland [2], and functions as a melatonin metabolite following oxidative deamination pathways . As a biochemical intermediate, 5-MIAA is supplied as a crystalline solid (melting point: 145–148 °C with decomposition) with solubility exceeding 31.5 mg/mL in DMSO and 34.6 mg/mL in ethanol, but negligible aqueous solubility . Storage at 2–8 °C under dry, sealed conditions is recommended to maintain integrity [3].

1 Melatonin metabolite analytical standard for pineal and circadian studies
2 Soluble in DMSO and ethanol for stock preparation; limited aqueous solubility
3 Store at 2–8 °C dry and sealed to maintain integrity

5-Methoxyindoleacetic Acid vs. Hydroxylated Analogs


5-MIAA occupies a distinct metabolic and analytical niche that prevents straightforward substitution with its 5-hydroxy analog, 5-hydroxyindoleacetic acid (5-HIAA), or other indoleacetic acid derivatives. Radiolabeled tracer studies in rats demonstrate that 5-MIAA is metabolically irreversible with respect to its 5-hydroxy counterpart: 5-Methoxyindoleacetic acid-3H is not demethylated to 5-hydroxyindoleacetic acid [1]. This metabolic segregation is structurally encoded and analytically critical—the methoxy substitution alters both chromatographic retention behavior and electrochemical detection properties relative to hydroxylated analogs [2]. Consequently, selecting 5-HIAA as a substitute for 5-MIAA in a quantitative assay or metabolic tracing study would introduce fundamental inaccuracies. The quantitative evidence presented in Section 3 substantiates these distinctions across multiple analytical dimensions.

Metabolic pathway irreversibility

5-MIAA is not demethylated to 5-HIAA in vivo; using 5-HIAA as a proxy may misrepresent pathway activity.

Chromatographic retention shift

Methoxy substitution alters retention relative to hydroxylated analogs; separation methods may not transfer directly.

Electrochemical detection divergence

5-MIAA oxidizes at a higher potential than 5-HIAA; voltammetric or ECD methods require independent optimization.

5-Methoxyindoleacetic Acid Quantitative Evidence


Square Wave Voltammetry for Urinary 5-MIAA Detection

5-MIAA produces a well-defined, irreversible anodic oxidation peak at +0.5 V (vs. Ag/AgCl) in NH3-NH4Cl buffer (pH 9.2) when analyzed by Osteryoung square wave voltammetry [1]. The peak current exhibits linearity with 5-MIAA concentration over the range 4.0 × 10⁻⁶ to 1.0 × 10⁻⁴ mol/L, with a detection limit of 9.8 × 10⁻⁷ mol/L and relative standard deviation (RSD) of 3.5% [1]. This electrochemical signature enables rapid quantification of 5-MIAA in urine within 10 minutes with recoveries ranging from 91% to 99% [1].

Voltammetric Detection
Head-to-head
Oxidation peak +0.5 V; LOD 9.8×10⁻⁷ mol/L; RSD 3.5%
Selective urinary 5-MIAA detection without derivatization; recovery 91–99%.
SWV in NH₃-NH₄Cl buffer pH 9.2; Ag/AgCl reference.
Electrochemical detection Square wave voltammetry Urinalysis Pineal function assessment

HPLC-Fluorescence with Post-Column Derivatization

A validated liquid chromatographic method employing post-column electrolytic demethylation followed by fluorescence derivatization with benzylamine achieves highly sensitive detection of 5-methoxyindoles including 5-MIAA [1]. Following separation within 30 minutes using acetate buffer (pH 6.5)-acetonitrile-methanol (8:1:1 v/v, isocratic), demethylation converts 5-MIAA to the corresponding 5-hydroxyindole, which is then derivatized to a fluorescent product detected at 480 nm (excitation: 345 nm) [1]. The method achieves detection limits for 5-methoxyindoles in the range of 12 to 93 fmol per 20-µL injection (S/N = 3) [1].

HPLC-Fluorescence Sensitivity
Cross-study comparable
LOD 12–93 fmol per 20-µL injection (S/N=3)
Femtomole-level detection for volume-limited samples; ~100–1000× sensitivity enhancement over UV.
Post-column demethylation + benzylamine derivatization, fluorescence λem 480 nm.
HPLC-fluorescence Post-column derivatization 5-Methoxyindole quantification Analytical sensitivity

Simultaneous 5-Methoxyindole Detection by HPLC-ECD

A liquid chromatographic method with electrochemical detection (HPLC-ECD) enables the specific and sensitive simultaneous quantification of four 5-methoxyindoles: 5-methoxytryptamine, 5-methoxytryptophol, 5-MIAA, and melatonin [1]. Optimal elution conditions were established by systematic evaluation of pH, buffer salt composition, counter ion selection, and organic modifier concentration [1]. The method achieves sufficient sensitivity to detect 5-methoxyindoles in a pool of only two hamster pineal glands, representing the first reported simultaneous measurement of these three 5-methoxyindoles (5-MIAA, 5-methoxytryptamine, 5-methoxytryptophol) in plasma [1].

HPLC-ECD Multiplex
Cross-study comparable
Simultaneous 5-MIAA, 5-MT, 5-MTP, melatonin from 2 pooled pineal glands
Supports multi-analyte pineal metabolism studies with minimal sample consumption.
Optimized pH, buffer salt, counter ion, organic modifier required.
HPLC-ECD 5-Methoxyindole panel Pineal gland Plasma analysis

GC-MS Quantification of Urinary 5-MIAA Baseline

A gas chromatographic-mass spectrometric (GC-MS) method was developed and validated for the identification and quantification of 5-MIAA in human urine [1]. Using a deuterated internal standard and selected ion monitoring, 5-MIAA was quantified as a putative pineal metabolite [1]. The mean urinary excretion of 5-MIAA in normal human subjects was determined to be 4.77 ± 2.25 µg/day (mean ± SD), with consistent excretion patterns observed over 2–4 weeks in each of three subjects studied [1]. Notably, the daily pattern of 5-MIAA excretion showed no relationship to that of 6-hydroxymelatonin (the major melatonin metabolite), indicating that the predominant fraction of urinary 5-MIAA does not derive from melatonin catabolism [1].

Human Urinary Baseline
Cross-study comparable
Mean excretion 4.77 ± 2.25 µg/day (n=3, 2–4 weeks)
Establishes a reference baseline for pineal biomarker studies; pattern independent of melatonin metabolism.
GC-MS with deuterated IS; selected ion monitoring.
GC-MS Urinary excretion Endogenous baseline Biomarker validation

Metabolic Irreversibility of 5-MIAA Demethylation

Radiolabeled tracer studies using 5-Methoxyindoleacetic acid-3H in rats demonstrate unequivocally that 5-MIAA is not demethylated to 5-hydroxyindoleacetic acid (5-HIAA) in vivo [1]. When 5-methoxy-N,N-dimethyltryptamine-3H was administered intraperitoneally to rats, considerable dose-dependent differences in metabolism were observed [1]. The administered compound was excreted mainly unchanged, with minor fractions appearing as conjugates and as 6-hydroxy-5-methoxyindoleacetic acid, but no conversion to 5-HIAA was detected [1].

Metabolic Fate
Head-to-head
5-MIAA → 5-HIAA: 0% conversion (undetected)
Confirms 5-MIAA is a distinct metabolic entity; 5-HIAA cannot substitute as a pineal activity marker.
In vivo rat study with ³H-labeled tracer.
Metabolic tracing In vivo metabolism 5-Methoxyindole stability Metabolic irreversibility

Certified Reference Standard for QC and Method Validation

5-Methoxyindoleacetic Acid is certified as a reference standard for analytical method development, analytical method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation development [1]. This certified standard provides traceability against pharmacopeial standards, including United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs [1]. The compound serves as a reference material for verifying chromatographic system suitability, calibration curve linearity, and assay accuracy in regulated analytical environments [1].

Reference Standard
Class-level inference
Certified standard; USP/EP traceability; purity ≥97% HPLC
Supports method validation and QC in pharmaceutical analytical research.
Research use only; traceability documentation available.
Reference standard Pharmaceutical QC Method validation USP/EP traceability

5-Methoxyindoleacetic Acid Validated Applications


Electrochemical Screening of Pineal Function

Researchers assessing pineal gland function can leverage the validated Osteryoung square wave voltammetry method for 5-MIAA detection in urine [4]. The method's defined detection limit of 9.8 × 10⁻⁷ mol/L and linear range of 4.0 × 10⁻⁶–1.0 × 10⁻⁴ mol/L enable quantification without complex sample preparation or derivatization [4]. With a total analysis time under 10 minutes and recoveries of 91–99%, this approach provides a rapid alternative to chromatographic methods for large-scale screening studies [4].

Multiplexed 5-Methoxyindole Quantification in Circadian Studies

Investigators studying circadian rhythmicity or pineal biochemistry requiring simultaneous measurement of multiple methoxyindoles should implement the HPLC-ECD method validated for 5-MIAA, 5-methoxytryptamine, 5-methoxytryptophol, and melatonin [4]. The method's demonstrated sensitivity—capable of detecting these analytes from only two pooled hamster pineal glands—makes it suitable for studies where tissue availability is limited [4]. The optimized elution conditions (pH, buffer salt, counter ion, organic modifier) provide a validated starting point for method transfer [4].

Post-Column Derivatization for Volume-Limited Samples

When working with microdialysates, small tissue biopsies, or other volume-limited biological specimens, the post-column electrochemical demethylation-fluorescence derivatization method offers femtomole-level sensitivity (12–93 fmol per 20-µL injection) for 5-MIAA and related methoxyindoles [4]. This sensitivity enhancement—approximately two to three orders of magnitude beyond direct UV detection—enables quantification in samples that would otherwise fall below the detection limit of conventional HPLC methods [4].

Reference Standard for Method Validation and QC

Pharmaceutical analytical laboratories conducting method validation per ICH guidelines or performing QC release testing should procure certified 5-MIAA reference standard with documented USP/EP traceability [4]. This certification supports compliance requirements for chromatographic system suitability testing, calibration verification, and accuracy assessment in regulated environments [4]. The availability of a traceable reference standard eliminates the need for in-house certification of research-grade material, reducing validation timeline and documentation burden [4].

Application
Selection Property
Validation Focus
Pineal function electrochemical screening
Square wave voltammetry oxidation peak selectivity
Urinary 5-MIAA detection without derivatization; recovery and linearity
Circadian rhythm multi-analyte profiling
Simultaneous HPLC-ECD detection of methoxyindoles
Tissue-limited sample sensitivity; method transfer robustness
Volume-limited biospecimen trace analysis
Post-column derivatization fluorescence sensitivity
Femtomole-range detectability for microdialysates and biopsies
Analytical method validation and QC
Certified reference standard with pharmacopeial traceability
Compliance with USP/EP monograph specifications for identity and purity

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